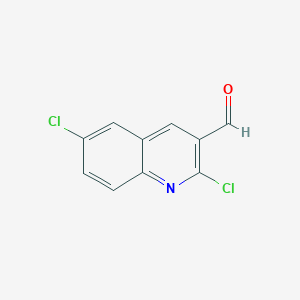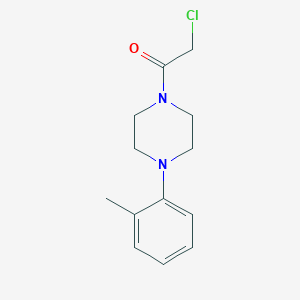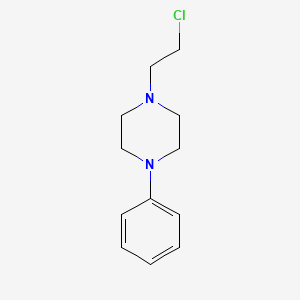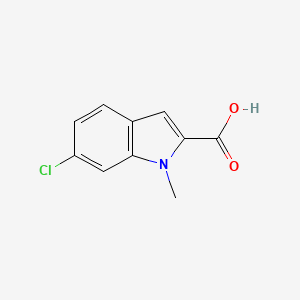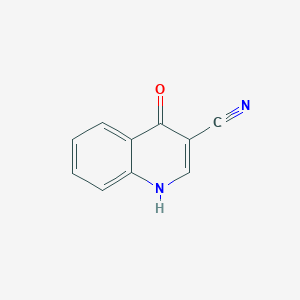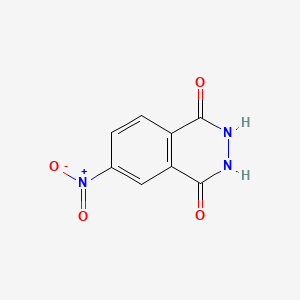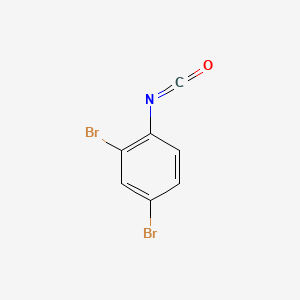
2,4-Dibromophenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromophenyl isocyanate is a chemical compound with the molecular formula Br2C6H3NCO . It is an off-white powder and chunk substance .
Synthesis Analysis
Isocyanates, including 2,4-Dibromophenyl isocyanate, can be synthesized from alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenyl isocyanate is represented by the linear formula Br2C6H3NCO . Its molecular weight is 276.91 .Chemical Reactions Analysis
The reactivity of the isocyanate functional group in diisocyanates, including 2,4-Dibromophenyl isocyanate, is key to their chemical reactions . The isocyanate group reacts with water and biological (macro)molecules, resulting in various reaction products .Physical And Chemical Properties Analysis
2,4-Dibromophenyl isocyanate is an off-white powder and chunk substance . It has a melting point of 81.2-84.2 degrees Celsius .科学的研究の応用
Environmental Monitoring and Occupational Health
Air Quality Monitoring : Isocyanates, including 2,4-Dibromophenyl isocyanate, are monitored in workplace atmospheres due to their potential to cause occupational asthma and other respiratory issues. Methods such as the use of 1-(2-methoxyphenyl)piperazine (2MP)-impregnated filters have been developed for air quality monitoring, providing a means to measure isocyanate concentrations accurately over both short and long terms, although with the need for correction factors during long-term sampling due to underestimation of concentrations (Sennbro et al., 2004).
Occupational Exposure Assessment : Studies on occupational exposure to isocyanates have been conducted across various industries, indicating the importance of monitoring exposure levels to prevent health issues. For example, a study in Polish industry showed that although exposure levels to isocyanates generally did not exceed admissible concentrations, the risk of absorption through the skin could not be excluded, highlighting the need for comprehensive monitoring approaches (Brzeźnicki & Bonczarowska, 2015).
Polymer Chemistry and Material Science
Polymer Modification for Improved Properties : Research into the reactivity of isocyanates with urethanes underlines their utility in creating polymers with specific properties. Conditions for allophanate formation have been explored, with implications for the development of materials with tailored characteristics (Lapprand et al., 2005).
Self-Healing Polymers : Isocyanates are used in the microencapsulation of reactive agents for self-healing polymers. The successful fabrication of microcapsules containing diisocyanate demonstrates the potential of isocyanates in developing advanced materials capable of self-repair under specific conditions, offering broad applications in material science (Yang et al., 2008).
Advanced Applications and Research
Biomarker Development for Isocyanate Exposure : Efforts to identify biomarkers for isocyanate exposure, such as the synthesis of isocyanate DNA adducts, are crucial for assessing the health risks associated with exposure to these chemicals. This research aids in the development of sensitive methods for biomonitoring individuals exposed to isocyanates, providing insights into potential health impacts and guiding protective measures (Beyerbach et al., 2006).
Chemical Sensing and Analysis : The study of the Lossen reaction and the synthesis of latent isocyanates for potential applications, including optical sensing, highlights the broader utility of isocyanates in analytical chemistry and sensor technology. This research opens new avenues for detecting isocyanates and related compounds in the environment and workplace, contributing to safer handling and exposure prevention (Ghosh, 2017).
Safety And Hazards
2,4-Dibromophenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
特性
IUPAC Name |
2,4-dibromo-1-isocyanatobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEZHWIPFKRZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405239 |
Source


|
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromophenyl isocyanate | |
CAS RN |
55076-90-9 |
Source


|
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


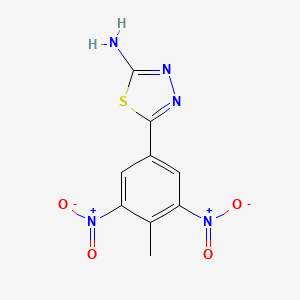
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

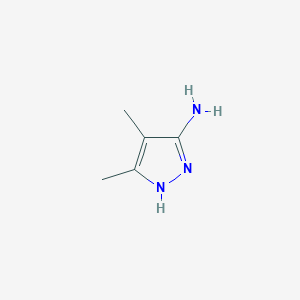
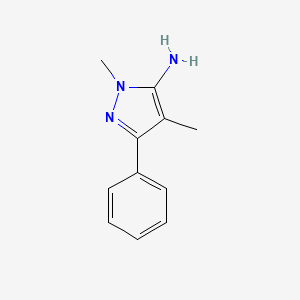
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
